molecular formula C18H16BrClN4O2S B7749027 (E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol

(E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol

Cat. No.: B7749027
M. Wt: 467.8 g/mol
InChI Key: DJJSDGOXFYHEMX-LSFURLLWSA-N
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Description

(E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol is a complex organic compound that features a variety of functional groups, including bromine, chlorine, triazole, and ethoxyphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.

    Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction.

    Ethoxylation: The ethoxy group is added via an etherification reaction.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone.

    Reduction: The imine bond can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. The triazole ring is known for its antifungal and antibacterial properties, making this compound a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the phenol group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-bromo-4-(((3-((4-methylbenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol
  • (E)-2-bromo-4-(((3-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol

Uniqueness

What sets (E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol apart is the presence of the chlorobenzylthio group, which can enhance its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-bromo-4-[(E)-[3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]iminomethyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN4O2S/c1-2-26-16-8-13(7-15(19)17(16)25)9-22-24-11-21-23-18(24)27-10-12-3-5-14(20)6-4-12/h3-9,11,25H,2,10H2,1H3/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSDGOXFYHEMX-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2SCC3=CC=C(C=C3)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2SCC3=CC=C(C=C3)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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